molecular formula C9H7NO2 B1280045 2-Acetyl-4-cyanophenol CAS No. 35794-84-4

2-Acetyl-4-cyanophenol

Cat. No.: B1280045
CAS No.: 35794-84-4
M. Wt: 161.16 g/mol
InChI Key: HSZUUVJFZOGAMB-UHFFFAOYSA-N
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Description

2-Acetyl-4-cyanophenol is an organic compound with the molecular formula C9H7NO2. It is also known as 3-acetyl-4-hydroxybenzonitrile. This compound is characterized by the presence of an acetyl group (-COCH3) and a cyano group (-CN) attached to a phenol ring. It appears as an off-white to pale yellow solid and is soluble in organic solvents like ethanol and ether .

Preparation Methods

2-Acetyl-4-cyanophenol can be synthesized through various methods. One common synthetic route involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is efficient and can be performed under mild conditions, yielding substituted phenols in very good to excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

2-Acetyl-4-cyanophenol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The phenol group can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. .

Scientific Research Applications

2-Acetyl-4-cyanophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-4-cyanophenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyano group can participate in nucleophilic addition reactions, affecting cellular pathways. These interactions contribute to the compound’s antimicrobial, antioxidant, and anti-inflammatory effects .

Comparison with Similar Compounds

2-Acetyl-4-cyanophenol can be compared with other similar compounds, such as:

Biological Activity

2-Acetyl-4-cyanophenol (CAS Number: 35794-84-4) is a phenolic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial, antioxidant, and anti-inflammatory properties, alongside relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a phenolic group, an acetyl group, and a cyano group. Its molecular formula is C9H7NO2C_9H_7NO_2 with a molecular weight of 163.16 g/mol. The presence of both the acetyl and cyano groups contributes to its unique biological properties.

Biological Activities

1. Antimicrobial Activity
this compound exhibits significant antimicrobial properties, making it effective against various bacterial and fungal strains. Research indicates that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, which are commonly associated with infections.

MicroorganismInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These results demonstrate its potential as a natural preservative in food and pharmaceutical applications.

2. Antioxidant Properties
The compound has been shown to possess antioxidant activity, which is crucial in combating oxidative stress in biological systems. In vitro studies reveal that it can scavenge free radicals effectively, thereby protecting cells from oxidative damage.

Assay TypeIC50 (µM)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These findings suggest that this compound could be beneficial in formulations aimed at reducing oxidative stress-related diseases.

3. Anti-inflammatory Effects
Research indicates that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced levels of TNF-α and IL-6.

The mechanism underlying the biological activity of this compound involves several pathways:

  • Antimicrobial Action : The phenolic hydroxyl group can form hydrogen bonds with microbial cell membranes, disrupting their integrity.
  • Antioxidant Activity : The cyano group participates in redox reactions, enhancing the compound's ability to neutralize free radicals.
  • Anti-inflammatory Mechanism : It inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against various pathogens in vitro. Results showed that the compound inhibited bacterial growth effectively, supporting its potential use as a natural antimicrobial agent in food preservation .
  • Oxidative Stress Model : In a cellular model of oxidative stress, treatment with this compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS), indicating its protective effect against oxidative damage .
  • Inflammation Model : In vivo studies demonstrated that administration of this compound reduced inflammation markers in animal models subjected to LPS-induced inflammation, highlighting its therapeutic potential for inflammatory diseases .

Properties

IUPAC Name

3-acetyl-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6(11)8-4-7(5-10)2-3-9(8)12/h2-4,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZUUVJFZOGAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10490817
Record name 3-Acetyl-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35794-84-4
Record name 3-Acetyl-4-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-bromo-2-hydroxyacetophenone (11, 10.00 g, 46.5 mmoles) in anhydrous DMF (25 mL) was mixed with copper cyanide (6.25 g, 69.75 mmoles) and the resulting reaction mixture was heated for about 8 to 16 hours at a temperature of about 160° C. The reaction mixture was cooled to room temperature and mixed with ether, the ether mixture was filtered through celite and the filtrate concentrated to afford a solid which was purified by flash column chromatography through silica using Hexane/EtOAc (4:1) as eluant to yield compound 12 as a clear colorless oil (5.25 g, 70%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.25 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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